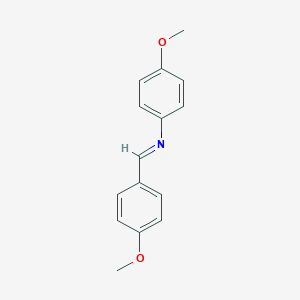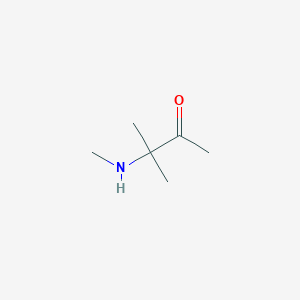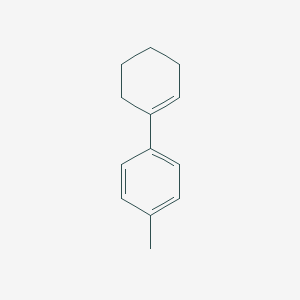
Phenyltrimethylgermanium
Übersicht
Beschreibung
Phenyltrimethylgermane is an organogermanium compound with the chemical formula C9H14Ge. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound consists of a germanium atom bonded to a phenyl group and three methyl groups, making it a versatile molecule for scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
Phenyltrimethylgermane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: The compound’s potential biological activity is being explored for its effects on cellular processes and its use in drug development.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in cancer treatment and as an antioxidant.
Industry: Phenyltrimethylgermane is used in the production of semiconductors, optical materials, and other high-tech applications.
Wirkmechanismus
Target of Action
Organogermanium compounds are generally used in the field of semiconductor technology and organic synthesis . .
Mode of Action
The mode of action of Phenyltrimethylgermane is likely dependent on its chemical structure and the specific context of its use. In semiconductor applications, organogermanium compounds may be used in the formation of germanium thin films . In organic synthesis, Phenyltrimethylgermane could act as a reagent or intermediate, participating in various chemical reactions.
Result of Action
The result of Phenyltrimethylgermane’s action would depend on its specific application. In semiconductor manufacturing, the desired outcome might be the successful deposition of a germanium thin film . In organic synthesis, the compound could facilitate the production of other organogermanium compounds or various organic products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyltrimethylgermane can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with germanium tetrachloride, followed by the addition of methylmagnesium bromide. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of trimethylphenylgermanium may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher efficiency and cost-effectiveness, with considerations for safety and environmental impact. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyltrimethylgermane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert trimethylphenylgermanium to lower oxidation state germanium compounds.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds facilitate substitution reactions.
Major Products:
Oxidation Products: Germanium dioxide and other germanium oxides.
Reduction Products: Lower oxidation state germanium compounds.
Substitution Products: Various organogermanium compounds with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Phenyltrimethylgermane can be compared with other organogermanium compounds, such as:
Trimethylgermanium: Similar in structure but lacks the phenyl group, leading to different chemical properties and reactivity.
Triphenylgermanium: Contains three phenyl groups instead of methyl groups, resulting in distinct physical and chemical characteristics.
Tetramethylgermanium: Composed of four methyl groups, differing in its applications and reactivity compared to trimethylphenylgermanium.
Uniqueness: Phenyltrimethylgermane’s unique combination of phenyl and methyl groups provides a balance of stability and reactivity, making it a valuable compound for diverse scientific and industrial applications.
Eigenschaften
IUPAC Name |
trimethyl(phenyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Ge/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXUUYLQZUABBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167410 | |
| Record name | Trimethylphenylgermanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1626-00-2 | |
| Record name | Trimethylphenylgermanium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylphenylgermanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyltrimethylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic data is available for Phenyltrimethylgermane, and what can it tell us about the compound's structure?
A1: While the provided abstracts don't contain specific spectroscopic data points, they highlight the use of Carbon-13 NMR spectroscopy [] to analyze Phenyltrimethylgermane and related compounds. This technique is particularly valuable for determining the electronic environment of carbon atoms within a molecule, providing insights into its structure and bonding characteristics. The research likely focused on how substituents on the benzene ring influence the Carbon-13 chemical shifts in Phenyltrimethylgermane compared to similar compounds like t-butylbenzenes and phenyltrimethylsilanes.
Q2: The research mentions "Gas phase alkylation of phenyltrimethylgermanes" []. What does this imply about the reactivity and potential applications of these compounds?
A2: The study of gas phase reactions often provides insights into the intrinsic reactivity of molecules without the influence of solvents. Investigating the alkylation of Phenyltrimethylgermane in the gas phase [] suggests an interest in understanding its fundamental reactivity towards electrophilic reagents. This information is valuable for designing synthetic strategies involving Phenyltrimethylgermane as a building block for more complex molecules. Potential applications could lie in organic synthesis, materials science, or as precursors for organometallic catalysts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane](/img/structure/B167638.png)










![N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide](/img/structure/B167662.png)

